Brevetoxin B1 -

Brevetoxin B1

Catalog Number: EVT-1584606
CAS Number:
Molecular Formula: C52H75NO17S
Molecular Weight: 1018.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brevetoxin B1 is a ciguatoxin.
Source

Brevetoxin B1 is predominantly sourced from marine environments, especially from shellfish that have ingested the dinoflagellate Karenia brevis. This organism produces various brevetoxins, including Brevetoxin B1, which accumulate in the tissues of filter-feeding shellfish. The toxin can also be found in other marine organisms that feed on these shellfish, thereby entering the food chain .

Classification

Brevetoxin B1 belongs to the class of compounds known as polyether toxins. These toxins are characterized by multiple ether linkages within their molecular structure. Brevetoxins are lipophilic and can interact with cellular membranes, affecting ion channel function and leading to neurotoxic effects .

Synthesis Analysis

Methods

The synthesis of Brevetoxin B1 can be approached through total synthesis or extraction from natural sources. The total synthesis involves complex multi-step chemical reactions due to the intricate structure of the molecule, which includes multiple rings and functional groups.

Technical Details:

  • Extraction: Brevetoxin B1 is typically extracted using organic solvents such as methanol or chloroform from contaminated marine organisms. The extraction process may involve liquid-liquid partitioning followed by chromatographic techniques to purify the compound .
  • Total Synthesis: Recent studies have reported successful total syntheses of Brevetoxin B1 using advanced organic synthesis techniques. These methods often utilize protecting group strategies and stereoselective reactions to construct the polycyclic structure characteristic of brevetoxins .
Molecular Structure Analysis

Structure

Brevetoxin B1 has a complex molecular structure featuring multiple cyclic ethers. Its molecular formula is C₄₉H₇₀O₁₃, and it consists of several fused rings that contribute to its biological activity.

Data:

  • Molecular Weight: Approximately 786.0 g/mol
  • Structural Features: The molecule contains a series of hydroxyl groups and ether linkages that play crucial roles in its interaction with biological systems.
Chemical Reactions Analysis

Reactions

Brevetoxin B1 primarily interacts with sodium channels in nerve cells, leading to depolarization and subsequent neurotoxicity. The compound's ability to bind to these channels can disrupt normal neuronal signaling.

Technical Details:

  • Mechanism of Action: Brevetoxin B1 alters the gating kinetics of voltage-gated sodium channels, causing prolonged activation which can lead to excitotoxicity in neurons .
  • Reactivity: The presence of multiple functional groups makes Brevetoxin B1 susceptible to various chemical reactions, including hydrolysis and oxidation.
Mechanism of Action

Brevetoxin B1 exerts its neurotoxic effects through a specific mechanism involving sodium channels:

  • Process: Upon binding to sodium channels, Brevetoxin B1 stabilizes the open state of these channels, leading to an influx of sodium ions into the cell. This results in depolarization and increased neuronal excitability.
  • Data: Studies have shown that exposure to Brevetoxin B1 can cause significant changes in action potential generation in neuronal cells, contributing to symptoms associated with neurotoxic shellfish poisoning .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Highly soluble in organic solvents but poorly soluble in water due to its lipophilic nature.

Chemical Properties

  • Stability: Sensitive to light and heat; degradation can occur under extreme conditions.
  • Toxicity: Exhibits high toxicity with an LD50 value (lethal dose for 50% of subjects) significantly lower than many other marine toxins.

Relevant Data:

  • LD50 values for Brevetoxin B1 have been reported around 0.01 mg/kg in mouse models, indicating potent neurotoxicity .
Applications

Brevetoxin B1 has several scientific applications:

  • Toxicology Studies: Used extensively in research related to neurotoxic shellfish poisoning and its mechanisms.
  • Environmental Monitoring: Employed in assays for detecting harmful algal blooms and monitoring seafood safety.
  • Pharmacological Research: Investigated for potential therapeutic applications due to its unique interaction with ion channels, providing insights into drug development for neurological disorders .
Biosynthesis and Phylogenetic Origins

Polyketide Synthase Pathways in Karenia spp.

Brevetoxin B1 originates from precursor molecules (primarily BTX-2) synthesized via modular polyketide synthase (PKS) systems in Karenia brevis. Unlike canonical bacterial PKSs, Karenia employs a hybrid approach combining:

  • Single-domain Type I PKS enzymes: Transcriptomic analyses reveal 121 ketosynthase (KS) domains in K. brevis, with 99 operating as discrete single-domain units. These catalytically independent domains require trans-acting acyltransferases (ATs) and thiolation domains for function [6] [8].
  • Multi-module PKS complexes: Approximately 22 transcripts encode multi-domain PKSs (1–3 modules), exhibiting trans-AT architecture. This configuration facilitates malonyl-CoA incorporation into the growing polyketide chain, enabling backbone assembly for BTX-2 [6].
  • Hybrid nonribosomal peptide synthetase (NRPS)/PKS systems: Genes like burA and zmaK incorporate nitrogen via amino acid conjugation. This is critical for BTX-B1 formation, where cysteine or taurine adduction occurs at C50 of BTX-2’s α,β-unsaturated aldehyde [6] [5].

BTX-B1 biosynthesis proceeds via Michael addition of taurine to BTX-2, catalyzed by phase II detoxification enzymes in shellfish. This conjugation yields BTX-B1 (taurine conjugate), significantly increasing polarity and altering bioactivity [1] [5].

Table 1: PKS Architectures in K. brevis Involved in Brevetoxin Biosynthesis

PKS TypeDomain OrganizationTranscript CountRole in BTX-B1 Precursor Synthesis
Single-domain KSIndependent catalytic units99Chain elongation of BTX-2 backbone
Multi-module PKS1–3 KS domains per protein22Initiation and intermediate cyclization
Hybrid NRPS/PKSAdenylation + KS domains8+Amino acid activation for conjugation

Citric Acid Cycle Modifications in Brevetoxin Biosynthesis

The terminal α,β-unsaturated aldehyde of BTX-2 (C41-C42) serves as the primary site for biochemical modifications yielding BTX-B1. Key steps involve:

  • Oxidative activation: BTX-2’s aldehyde group undergoes oxidation, enhancing electrophilicity for nucleophilic attack by taurine’s sulfonate group [5] [10].
  • Conjugation with citric acid cycle intermediates: Taurine, derived from cysteine sulfonate decarboxylation, originates indirectly from citrate cycle-derived succinate. This links central carbon metabolism to toxin modification [5].
  • Enzymatic catalysis: Sulfotransferases and acyltransferases mediate taurine conjugation, generating the stable amide bond characteristic of BTX-B1. This modification reduces lipophilicity (logP decrease from ~5.7 in BTX-2 to ~4.2 in BTX-B1), facilitating renal excretion in marine organisms [1] [4].

Functional consequences include enhanced receptor binding at voltage-sensitive sodium channels (VSSCs) and increased resistance to enzymatic degradation compared to parent toxins [1] [3].

Table 2: Functional Group Transformations in BTX-B1 Biosynthesis

Precursor ToxinReactive SiteModifying GroupCatalytic MechanismProduct Properties
BTX-2 (PbTx-2)C42 aldehydeTaurine (H₂N-CH₂-CH₂-SO₃H)Michael additionIncreased water solubility; higher acute toxicity (4× BTX-2 in mice i.p.)
BTX-2 (PbTx-2)C42 aldehydeCysteine (HS-CH₂-CH-NH₂-COOH)Oxidation to sulfoxideBTX-B2 (cysteine conjugate); moderate bioaccumulation

Evolutionary Conservation of Brevetoxin-Producing Dinoflagellates

BTX-B1 production is restricted to dinoflagellates possessing conserved brevetoxin-synthesizing machinery, primarily within the genus Karenia:

  • Phylogenetic distribution: K. brevis, K. papilionacea, and K. selliformis share orthologous PKS genes responsible for BTX-2 synthesis. These genes cluster within a monophyletic protist PKS clade, distinct from bacterial or fungal lineages [6] [8].
  • Conserved genetic architecture: All core Karenia species express hexa- or hepta-tetratricopeptide repeats (TPRs) adjacent to thiolation domains. These scaffold protein-protein interactions, enabling assembly of multi-enzyme complexes for large polyether ladders [8].
  • Ecological drivers: Brevetoxin diversification (including BTX-B1 formation in grazers) likely evolved as a chemical defense strategy. The conservation of NRPS/PKS hybrids in Karenia—but not in non-toxic dinoflagellates—supports adaptive selection for toxin complexity [1] [9].

Notably, K. mikimotoi lacks functional brevetoxin synthesis despite phylogenetic proximity, indicating recent gene loss or transcriptional divergence [7] [9].

Comparative Analysis of BTX-B1 Biosynthesis Across Karenia Species

Metabolic conversion of algal toxins to BTX-B1 varies significantly among shellfish and across Karenia species:

  • Species-specific precursor profiles: K. brevis blooms produce abundant BTX-2 (≥80% of cellular toxins), enabling high BTX-B1 yields in exposed shellfish. In contrast, K. papilionacea generates more BTX-1 derivatives, limiting BTX-B1 potential [1] [5].
  • Metabolic kinetics: Oysters (Crassostrea gigas) rapidly convert BTX-2 to BTX-B1 within 24–48 hours, while clams (Mercenaria spp.) form diverse esterified BTX-B1 derivatives with fatty acids (e.g., palmitoyl-BTX-B1) [4] [5].
  • Regional bloom chemistry: New Zealand K. brevis blooms (1992–1993) led to BTX-B1 dominance in cockles (Austrovenus stutchburyi), comprising >60% of total toxin load. Gulf of Mexico blooms show lower BTX-B1 conversion rates (<40%) in Eastern oysters [4] [1].

Table 3: BTX-B1 Abundance in Shellfish During Karenia Blooms

Karenia SpeciesShellfish VectorBTX-B1 Proportion (% Total Toxins)Key Co-metabolites
K. brevis (Gulf of Mexico)Eastern oyster (Crassostrea virginica)15–30%S-desoxy-BTX-B2, BTX-B5
K. brevis (New Zealand)Cockle (Austrovenus stutchburyi)50–65%BTX-B2, BTX-B4
K. papilionaceaGreenshell mussel (Perna canaliculus)<5%BTX-1 derivatives

Properties

Product Name

Brevetoxin B1

IUPAC Name

2-[2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enoylamino]ethanesulfonic acid

Molecular Formula

C52H75NO17S

Molecular Weight

1018.2 g/mol

InChI

InChI=1S/C52H75NO17S/c1-26-17-32-37(24-50(6)39(63-32)22-36-46(69-50)27(2)18-44(55)65-36)62-31-11-13-49(5)40(66-45(26)31)23-41-51(7,70-49)25-43-48(4,68-41)12-9-10-30-33(64-43)20-35-34(61-30)21-42-52(8,67-35)38(54)19-29(60-42)16-28(3)47(56)53-14-15-71(57,58)59/h9-10,18,26,29-43,45-46,54H,3,11-17,19-25H2,1-2,4-8H3,(H,53,56)(H,57,58,59)/b10-9-/t26-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,41-,42-,43-,45-,46-,48+,49-,50+,51+,52+/m1/s1

InChI Key

LUNOZQKEODBLAF-BTMAFXPRSA-N

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(OC6(CC5)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(O[C@@]6(CC5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.